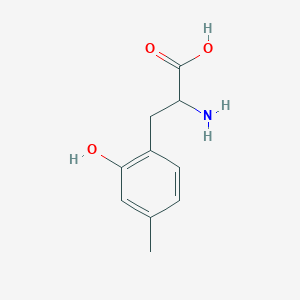
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a hydroxyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxy-4-methylbenzaldehyde and glycine in the presence of a catalyst. The reaction is carried out in an aqueous medium at a specific pH to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(2-oxo-4-methylphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-hydroxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but lacks the methyl group.
2-Amino-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a hydroxyl group.
2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid: Similar structure with the hydroxyl and methyl groups in different positions.
Uniqueness
2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI-Schlüssel |
LYZUELBLUFTYAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


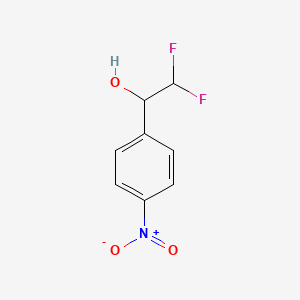
![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)
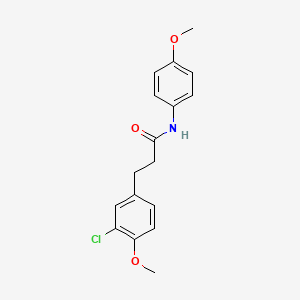
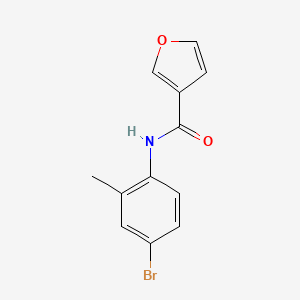
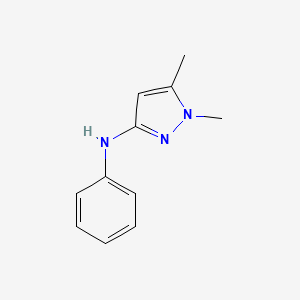

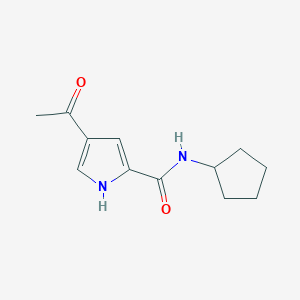
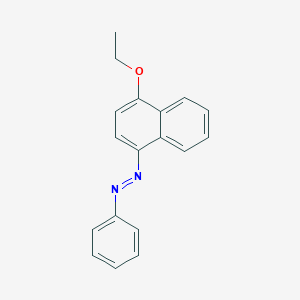
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)


